molecular formula C8H7BrClN3S B13323875 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13323875
M. Wt: 292.58 g/mol
InChI Key: LDYFORATMGOGJM-UHFFFAOYSA-N
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Description

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a bromo group and a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and chlorine atoms in its structure suggests that it may exhibit unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. This step often requires acidic or basic conditions to facilitate the cyclization process.

    Introduction of the Bromo Group: The bromo group can be introduced via bromination of the pyrazole ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Chlorothiophene Moiety: The chlorothiophene moiety can be attached through a nucleophilic substitution reaction, where a suitable chlorothiophene derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under various conditions (e.g., heating, solvent choice).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: It may be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: The compound can be employed in studies investigating its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and chloro groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 4-Bromo-3-(5-bromo-3-chlorothiophen-2-yl)-1-methyl-1H-pyrazole

Uniqueness

4-Bromo-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine is unique due to the specific combination of the bromo and chlorothiophene moieties attached to the pyrazole ring. This unique structure may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H7BrClN3S

Molecular Weight

292.58 g/mol

IUPAC Name

4-bromo-1-[(5-chlorothiophen-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H7BrClN3S/c9-6-3-13(12-8(6)11)2-5-1-7(10)14-4-5/h1,3-4H,2H2,(H2,11,12)

InChI Key

LDYFORATMGOGJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CN2C=C(C(=N2)N)Br)Cl

Origin of Product

United States

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